Methyl thiazole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWWRNNYEYGSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378445 | |
| Record name | Methyl thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59418-09-6 | |
| Record name | Methyl thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl Thiazole 4 Carboxylate and Its Derivatives
Classical Synthetic Approaches
Hantzsch Thiazole (B1198619) Synthesis and its Variants for Thiazole-4-carboxylates
The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone in the formation of thiazole rings. scribd.com This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). scribd.comresearchgate.net It is a reliable method that produces 1,3-thiazoles with various substituents in good to excellent yields. researchgate.net The strong nucleophilicity of the sulfur atom in the thioamide or thiourea drives the reaction. scribd.com
Variants of the Hantzsch synthesis are particularly valuable for creating thiazolium salts where the substituent on the ring nitrogen cannot be introduced through direct alkylation, such as with aryl or heteroaryl groups. tandfonline.com In these cases, N-monosubstituted thioamides are cyclized with α-halocarbonyl compounds to yield thiazolium salts. tandfonline.com For the synthesis of specific thiazole-4-carboxylates, such as ethyl 2-(5-chloropyridin-2-yl)thiazole-4-carboxylate, the Hantzsch reaction may involve reacting a carbothioamide like 5-chloropyridine-2-carbothioamide (B1427317) with an α-halo ester like ethyl 2-chloroacetoacetate. vulcanchem.com
The synthesis of hydrazinyl-thiazole ester derivatives has also been achieved using Hantzsch's synthetic strategy, highlighting the versatility of this classical method. nih.govtandfonline.com For instance, a two-step synthesis based on the Hantzsch method has been used to produce ethyl 2-(2-mercaptoacetamido)-4-methylthiazole-5-carboxylate derivatives. researchgate.net
Conventional Two-Step Synthesis Pathways
The common starting materials and reagents for the two-step synthesis include:
Ethyl acetoacetate (B1235776) : This β-keto ester serves as the backbone for the thiazole ring. tandfonline.comtandfonline.com
N-bromosuccinimide (NBS) : Used as a brominating agent to create the α-halo carbonyl intermediate. tandfonline.comtandfonline.com
Thiourea : Provides the nitrogen and sulfur atoms necessary for the thiazole ring formation. tandfonline.comtandfonline.com
Other reagents that have been employed in variations of this synthesis include N-chlorosuccinamide (NCS) and iodine. mdpi.com
The first step of the conventional synthesis involves the bromination of ethyl acetoacetate with NBS in a solvent like dichloromethane (B109758) at room temperature to form the intermediate, ethyl 2-bromo-3-oxobutanoate. tandfonline.comfigshare.com This intermediate is then reacted with thiourea. tandfonline.com The reaction is often carried out in ethanol, and the mixture may be left at room temperature for an extended period or heated to facilitate the cyclization. google.com The process typically requires purification steps like column chromatography to isolate the intermediate. google.com
Modern and Green Chemistry Approaches
In an effort to overcome the limitations of classical methods, such as harsh reaction conditions and low yields, modern and green chemistry approaches have been developed.
One-Pot Synthesis Procedures
In a typical one-pot procedure, ethyl acetoacetate is reacted with NBS in a mixed solvent system, such as water and tetrahydrofuran (B95107) (THF), at a low temperature. tandfonline.commdpi.com After the initial reaction, thiourea is added, and the mixture is heated to complete the cyclization. tandfonline.commdpi.com This approach has been shown to increase the yield of ethyl 2-amino-4-methylthiazole-5-carboxylate dramatically, from less than 11% in the two-step method to as high as 72%. tandfonline.commobt3ath.com
The use of water-mediated solvent systems is a key feature of these green approaches, as it avoids the use of toxic reagents. mobt3ath.com Other variations of one-pot synthesis have explored the use of different catalysts and reaction media, such as polyethylene (B3416737) glycol (PEG-400) under microwave irradiation, or an oxone and iodobenzene (B50100) reaction system. bepls.comresearchgate.net These modern methods offer several advantages, including milder reaction conditions, shorter reaction times, and excellent product yields. researchgate.netresearchgate.net
Catalyst Systems (e.g., β-cyclodextrin as supramolecular catalyst)
Recent research has highlighted the use of novel catalyst systems to enhance the synthesis of thiazole derivatives. One such innovative approach is the use of β-cyclodextrin as a supramolecular catalyst. tandfonline.comresearchgate.net This method offers a green chemistry approach by utilizing water as a solvent. researchgate.netorganic-chemistry.org The hydrophobic cavity of β-cyclodextrin encapsulates the reactants, facilitating the reaction and leading to high yields of thiazoles and aminothiazoles. tandfonline.comorganic-chemistry.org This supramolecular catalysis has been successfully applied to the reaction of β-keto tosylates with thioamides or thiourea in water, providing impressive yields. tandfonline.comresearchgate.net The catalyst, β-cyclodextrin, can be easily recovered and reused, adding to the economic and environmental benefits of this system. tandfonline.comorganic-chemistry.org Other studies have explored the use of copper-doped functionalized β-cyclodextrin as an efficient nanocatalyst for the synthesis of related heterocyclic compounds, demonstrating the versatility of cyclodextrin-based catalysts. nih.gov
Asymmetric Synthesis Techniques for Chiral Derivatives
The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. Asymmetric synthesis techniques are employed to produce enantiomerically pure compounds. For thiazole derivatives, methods involving chiral catalysts, such as cinchona alkaloid squaramide, have been used in enantioselective Mannich reactions to synthesize novel chiral 1,3,4-thiadiazole (B1197879) derivatives with excellent enantioselectivities. researchgate.net The development of catalytic asymmetric methods to construct axially chiral thiazoles is an emerging area of research, with some success in the enantioselective synthesis of thiazole-containing biaryls. rsc.org
Synthesis of Specific Methyl Thiazole-4-carboxylate Derivatives
Methyl 2-amino-5-methylthiazole-4-carboxylate
The synthesis of methyl 2-amino-5-methylthiazole-4-carboxylate has been reported through a general procedure that yields the compound as a pale yellow powder. plos.org One-pot synthesis methods have also been developed for the corresponding ethyl ester, ethyl 2-amino-5-methylthiazole-4-carboxylate, which involve the reaction of ethyl acetoacetate with thiourea and a halogenating agent like N-bromosuccinimide in a suitable solvent system. tandfonline.comresearchgate.net These methods are advantageous due to their simplicity and good yields. google.com
Methyl (R)-4,5-dihydro-2-methylthiazole-4-carboxylate
Methyl (R)-4,5-dihydro-2-methylthiazole-4-carboxylate is a chiral derivative belonging to the thiazoline (B8809763) class of compounds. ontosight.airsc.org Its synthesis requires asymmetric techniques to establish the correct stereochemistry at the chiral center. ontosight.ai The stereochemistry at the C-4 position has been shown to significantly affect the biological activity of related desferrithiocin (B607067) analogues. nih.gov The synthesis of such chiral thiazoline derivatives is crucial for studying their structure-activity relationships. nih.gov
Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate
The specific synthetic pathway for Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate is not detailed in the reviewed literature. While related compounds with trifluoromethyl groups are mentioned, the direct synthesis of this particular derivative, with an amino group at the C2 position and a trifluoromethyl group at the C5 position, is not explicitly described.
Methyl 2-amino-5-benzylthiazole-4-carboxylate
The synthesis of Methyl 2-amino-5-benzylthiazole-4-carboxylate is achieved through a general method referred to as "General procedure A". nih.govgoogle.com This procedure involves a Darzens reaction between an appropriate aldehyde and methyl dichloroacetate (B87207), followed by cyclization with thiourea.
In a typical reaction, phenylacetaldehyde (B1677652) is added to a solution of methyl dichloroacetate in anhydrous ether at 0°C. nih.govgoogle.com A solution of sodium methoxide (B1231860) (NaOMe) in anhydrous methanol (B129727) is then added dropwise. nih.govgoogle.com The resulting intermediate, a mixture of an α-chloro glycidic ester and a β-chloro α-oxoester, is then reacted with thiourea in methanol to yield the final thiazole product. This approach has been identified as a key step in developing new anti-tubercular agents. nih.gov
Table 1: Synthesis of Methyl 2-amino-5-benzylthiazole-4-carboxylate
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |
|---|
Methyl 2-(2-bromoacetamido)-5-methylthiazole-4-carboxylate
This derivative is synthesized from its corresponding 2-amino precursor, Methyl 2-amino-5-methylthiazole-4-carboxylate. nih.gov The synthesis follows a general procedure for creating bromoacetamido derivatives. nih.gov The 2-amino compound is dissolved in anhydrous tetrahydrofuran (THF) with triethylamine (B128534) (TEA) at 0°C. nih.gov Bromoacetyl bromide (not acetyl chloride as mentioned in a similar procedure for a different derivative) is added dropwise, and the reaction is stirred before being warmed to room temperature. nih.gov This method yielded the title compound as an off-white powder with a 53.7% yield. nih.gov
Table 2: Synthesis of Methyl 2-(2-bromoacetamido)-5-methylthiazole-4-carboxylate
| Starting Material | Reagent 1 | Reagent 2 | Solvent | Product | Yield |
|---|
Methyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate
The synthesis of this compound also follows the "General procedure A" used for other 5-substituted 2-aminothiazole-4-carboxylates. google.com The process begins with a Darzens reaction between 3-chlorobenzaldehyde (B42229) and methyl dichloroacetate. The resulting intermediate is then cyclized with thiourea in methanol to produce the target compound. This procedure yielded the product as a pale yellow powder with a 50.7% yield. google.com
Table 3: Synthesis of Methyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield |
|---|
Methyl 2-amino-5-phenylthiazole-4-carboxylate
Following the same general synthetic procedure as its substituted phenyl and benzyl (B1604629) counterparts, Methyl 2-amino-5-phenylthiazole-4-carboxylate is prepared from benzaldehyde (B42025). nih.gov The reaction of benzaldehyde with methyl dichloroacetate and subsequent cyclization with thiourea affords the title compound. nih.gov The product was obtained as a pale yellow powder with a 20.4% yield. nih.gov
Table 4: Synthesis of Methyl 2-amino-5-phenylthiazole-4-carboxylate
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield |
|---|
Ethyl 2-acetyl-1,3-thiazole-4-carboxylate
Table 5: Synthesis of Ethyl 2-acetyl-1,3-thiazole-4-carboxylate
| Reactant 1 | Reactant 2 | Base | Oxidizing Agent | Product |
|---|
Methyl thiazolidine-4-carboxylate as a Precursor
Methyl thiazolidine-4-carboxylate serves as a key precursor in the synthesis of this compound. The precursor itself is synthesized from the starting materials L-cysteine hydrochloride and formaldehyde (B43269) through condensation and esterification reactions. The subsequent and crucial step is the oxidation of methyl thiazolidine-4-carboxylate. This is achieved by reacting it with manganese dioxide (MnO2) in acetonitrile (B52724) at 80°C. The reaction time influences the yield, with a 72-hour reaction providing a yield of 81.4%. This method is noted for its mild conditions and simplified procedure.
Table 6: Oxidation of Methyl thiazolidine-4-carboxylate
| Starting Material | Oxidizing Agent | Solvent | Temperature | Product | Yield |
|---|
2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester (ITE)
2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester, also known as ITE, is a notable endogenous agonist for the aryl hydrocarbon receptor (AhR), with a reported Ki of 3 nM. google.comgoogle.com.natocris.com Its synthesis is a key area of research due to its potential therapeutic applications. google.com.na
One scalable synthesis method for ITE begins with 1H-indole, proceeding through several intermediate steps. patsnap.com A crucial step involves the reaction of 1H-indol-3-yl(oxo)acetyl chloride with other reagents to construct the thiazole ring. patsnap.com An alternative approach involves the condensation and subsequent oxidation of precursors to form the thiazoline or thiazole core of ITE. google.compatsnap.com For instance, a reaction mixture can be treated with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and then N-bromosuccinimide (NBS) to facilitate the necessary transformations, yielding the crude product as a pale yellow solid. patsnap.com
Table 1: Key Properties of ITE
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate |
| CAS Number | 448906-42-1 |
| Molecular Formula | C14H10N2O3S |
| Molecular Weight | 286.31 g/mol |
| Purity | ≥98% (HPLC) |
| Appearance | Powder or liquid |
This table summarizes the fundamental chemical and physical properties of ITE. tocris.comechemi.comachemblock.com
Derivatization Strategies
The derivatization of the this compound scaffold is a fertile ground for the development of new chemical entities with diverse biological activities.
Schiff Base Formation
Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of primary amines with aldehydes or ketones. chemrevlett.comchemrevlett.com In the context of thiazole derivatives, the amino group on the thiazole ring can react with various aldehydes to form Schiff bases. kau.edu.sanih.gov These reactions are often catalyzed by an acid or base and may require the removal of water to drive the equilibrium towards product formation. chemrevlett.com Green chemistry approaches for Schiff base synthesis have been developed, utilizing environmentally benign solvents like water and catalysts such as sodium dodecyl sulfate (B86663) (SDS) to promote micelle formation. chemrevlett.comchemrevlett.com
For example, a series of thiazole-based Schiff bases were synthesized by reacting phenyl thiazole with different benzaldehyde derivatives in methanol, followed by reflux. nih.gov Another study reported the synthesis of Schiff base ligands from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide and various benzaldehydes in an aqueous-based medium. chemrevlett.com
Imidazo[2,1-b]thiazole (B1210989) Synthesis
The imidazo[2,1-b]thiazole core is a prominent heterocyclic system found in many biologically active compounds. nih.govmdpi.com The synthesis of this fused ring system often involves the cyclization of a 2-aminothiazole (B372263) derivative with an α-haloketone. nih.govresearchgate.net
One common route starts with the synthesis of ethyl-2-aminothiazole-4-carboxylate by condensing ethyl bromopyruvate with thiourea. nih.gov This intermediate is then cyclized with various phenacyl bromides to form the imidazo[2,1-b]thiazole ring system. nih.gov Microwave-assisted green synthesis has also been employed to produce these derivatives, offering advantages such as shorter reaction times and the use of biodegradable reaction media like polyethylene glycol-400 (PEG-400). researchgate.net The Groebke–Blackburn–Bienaymé reaction (GBBR), a one-pot multicomponent reaction, provides another efficient route to imidazo[2,1-b]thiazoles. mdpi.com
Substitutions at Various Positions of the Thiazole Ring
The thiazole ring is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. smolecule.com Both electrophilic and nucleophilic substitution reactions can occur at different positions on the ring. smolecule.com
For instance, the amino group of methyl 2-amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate can act as a nucleophile in reactions with electrophiles. evitachem.com The nature and position of substituents on the thiazole ring can significantly influence the compound's properties and biological activity. mdpi.com For example, in a series of thiazole-substituted arylacetamides, an isopropyl group at the C4 position of the thiazole ring was found to be important for glucokinase activation. mdpi.com
Hydrolysis to Thiazole-4-carboxylic Acids
The methyl ester group of this compound and its derivatives can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. evitachem.comvulcanchem.com This transformation is a common step in the synthesis of more complex molecules, as the carboxylic acid group can serve as a handle for further modifications, such as amide bond formation. nih.gov
A general method for the hydrolysis of 2-amino-5-derivatized 4-carboxylic acid thiazole esters involves treatment with an aqueous solution of sodium hydroxide (B78521), followed by acidification with hydrochloric acid to precipitate the carboxylic acid. plos.org For example, this compound can be hydrolyzed by refluxing with a 10% sodium hydroxide solution, followed by acidification to a pH of 3, to give thiazole-4-carboxylic acid in high yield. google.com
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester (ITE) |
| 1H-indol-3-yl(oxo)acetyl chloride |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| N-bromosuccinimide (NBS) |
| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide |
| Phenyl thiazole |
| Benzaldehyde |
| Sodium dodecyl sulfate (SDS) |
| Ethyl-2-aminothiazole-4-carboxylate |
| Ethyl bromopyruvate |
| Thiourea |
| Phenacyl bromides |
| Polyethylene glycol-400 (PEG-400) |
| Methyl 2-amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate |
Chemical Reactivity and Mechanistic Investigations of Methyl Thiazole 4 Carboxylate
Reaction Types
The thiazole (B1198619) ring, being aromatic, exhibits a degree of stability, yet the presence of the nitrogen and sulfur heteroatoms, along with the electron-withdrawing carboxylate group, imparts a unique reactivity profile to the molecule.
While the thiazole ring itself is relatively resistant to oxidation, the side chains and related precursors can be oxidized to form or modify the thiazole structure. A notable oxidation reaction is the conversion of 4-carboxylate thiazolines to 4-carboxylate thiazoles. This transformation can be achieved using molecular oxygen in a facile and environmentally benign manner. mdma.ch The reaction is believed to proceed through the formation of an enolate intermediate, which is then oxidized. researchgate.net The presence of an electron-poor group on the thiazoline (B8809763) ring can facilitate this oxidation process. mdma.ch
For instance, the oxidation of a thiazoline precursor to a thiazole can be a key step in the synthesis of more complex molecules. While direct oxidation of the methyl group in a substituted thiazole is not a commonly reported reaction for this specific compound, the oxidation of a hydroxymethyl group at a similar position on a thiazole ring to an aldehyde is a known transformation, often employing oxidizing agents like manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC).
Table 1: Oxidation of Thiazoline Precursors
| Oxidizing Agent | Substrate | Product | Reference |
|---|---|---|---|
| Molecular Oxygen | 4-Carboxylate Thiazoline | 4-Carboxylate Thiazole | mdma.ch |
The ester group of methyl thiazole-4-carboxylate can be reduced to a primary alcohol, (thiazol-4-yl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4). masterorganicchemistry.comleah4sci.com Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters on its own, but its reactivity can be enhanced with additives or by using it in specific solvent systems like a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727). ias.ac.inresearchgate.net
The reduction of esters with LiAlH4 proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org Initially, a hydride ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form an aldehyde. The aldehyde is subsequently reduced by another equivalent of hydride to the corresponding alkoxide, which upon acidic workup yields the primary alcohol. masterorganicchemistry.com A patent describes a process for the preparation of 4-methyl-5-hydroxymethyl thiazoles from the corresponding ethyl ester using LiAlH4. google.com
Table 2: Reduction of Thiazole Esters
| Reducing Agent | Substrate | Product | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | This compound | (Thiazol-4-yl)methanol | masterorganicchemistry.comleah4sci.com |
The thiazole ring is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2-position. pharmaguideline.com For nucleophilic substitution to occur on the thiazole ring of this compound, a strong nucleophile or activation of the ring is typically required. pharmaguideline.com Halogenated thiazole derivatives, for instance, readily undergo nucleophilic substitution where the halogen atom is displaced by a nucleophile.
While specific examples of nucleophilic substitution on the unsubstituted ring of this compound are not extensively documented, the principles of thiazole chemistry suggest that reactions with strong nucleophiles like organolithium reagents or alkoxides could potentially occur. Furthermore, the ester group itself can undergo nucleophilic acyl substitution, as seen in hydrolysis and amidation reactions.
The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, thiazole-4-carboxylic acid. This reaction can be carried out under either acidic or basic conditions.
Basic hydrolysis, or saponification, is commonly employed. A Chinese patent describes the hydrolysis of this compound using a 10% aqueous solution of sodium hydroxide (B78521), followed by heating to reflux for one hour. plos.org Subsequent acidification with hydrochloric acid precipitates the thiazole-4-carboxylic acid. plos.org Similarly, the hydrolysis of 2-amino-5-derivatized 4-carboxylic acid thiazole methyl esters is achieved by heating with a sodium hydroxide solution. libretexts.orgresearchgate.net
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. This is a reversible process, and the equilibrium can be driven towards the products by using a large excess of water.
Table 3: Hydrolysis of this compound
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Basic (Saponification) | 1. NaOH (aq), Reflux2. HCl (aq) | Thiazole-4-carboxylic acid | plos.org |
Cyclocondensation reactions typically involve the formation of a ring system from two or more molecules. While the Hantzsch synthesis is a classic example of a cyclocondensation reaction that forms the thiazole ring itself, this compound can potentially participate in subsequent cyclocondensation reactions. google.com For instance, if the thiazole ring contains suitable functional groups, it can react with other molecules to form fused heterocyclic systems.
An example of such a reaction involves the cyclocondensation of 2-aminothiazole (B372263) derivatives with hydrazine (B178648) to form thiazolopyridazine derivatives. ekb.eg Although this specific reaction does not start with this compound, it demonstrates the potential for the thiazole moiety to undergo such transformations. For this compound to participate in a cyclocondensation reaction, it would likely need to be modified first, for example, by introducing an amino or hydrazino group. A series of novel 1,3-thiazole derivatives containing a hydrazide-hydrazone moiety have been synthesized and evaluated for their antitumor activity. nih.gov
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of substituted thiazoles. This method avoids the need for pre-functionalization of the thiazole ring, such as halogenation or conversion to an organometallic reagent. The regioselectivity of the arylation of the thiazole ring can be controlled by the choice of catalyst, ligand, and base. pharmaguideline.com
For thiazole itself, arylation can be directed to the C2 or C5 position. pharmaguideline.com In the context of this compound, the electronic and steric influence of the substituent at the 4-position would play a crucial role in determining the site of arylation. Ligand-free palladium acetate (B1210297) (Pd(OAc)2) has been shown to be an efficient catalyst for the direct arylation of thiazole derivatives at very low catalyst concentrations. masterorganicchemistry.comgoogle.com The use of bulky amine palladium complexes as catalysts has also been reported for the direct C-H arylation of thiazoles with aryl bromides under aerobic conditions.
Table 4: Palladium-Catalyzed Direct Arylation of Thiazoles
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Pd/PPh3/NaOtBu | C2-Arylation | High yields with a broad range of aryl halides | pharmaguideline.com |
| Pd/Bphen/K3PO4 | C5-Arylation | Provides access to C5-arylated thiazoles | pharmaguideline.com |
Plausible Reaction Mechanisms and Pathways
The reactivity of the this compound core is governed by the inherent electronic nature of the thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms. The nitrogen atom's lone pair of electrons makes the thiazole ring susceptible to protonation at the N3 position. The distribution of electrons within the ring renders the C2 position the most electron-deficient, the C4 position nearly neutral, and the C5 position slightly electron-rich. This electronic arrangement dictates the compound's susceptibility to various reaction pathways. pharmaguideline.com
One significant reaction pathway involves deprotonation. The proton at the C2 position of the thiazole ring is acidic and can be removed by strong bases like organolithium compounds. This deprotonation generates a nucleophilic carbanion at the C2 position, which can then react with a variety of electrophiles, including aldehydes, ketones, and alkyl halides, allowing for the introduction of new substituents at this site. pharmaguideline.com
Another key mechanistic pathway is N-alkylation. The reaction of thiazoles with alkyl halides leads to the formation of thiazolium cations. In these cations, the positive charge is resonance-stabilized, with a significant portion residing on the sulfur atom. pharmaguideline.com
Photochemical reactions represent another distinct pathway for thiazole derivatives. Under UV irradiation, the thiazole ring can undergo fragmentation. This process often proceeds through the cleavage of one of the carbon-sulfur bonds (S1–C2 or S1–C5). For instance, studies on similar thiazole derivatives have shown that the primary photolysis pathway often involves the cleavage of the S1–C2 bond, which can be followed by further C-N bond cleavage to yield smaller molecular fragments. mdpi.com In the case of thiazole carboxylic acids, UV irradiation can also induce decarboxylation, producing CO2 and the corresponding thiazole derivative, which may then undergo further photochemical rearrangement. mdpi.com
Furthermore, the thiazole ring can be formed from a thiazoline precursor through oxidation. The conversion of 4-carboxylate thiazolines to 4-carboxylate thiazoles can be achieved using molecular oxygen in a facile and environmentally benign process. researchgate.net A proposed mechanism for this reaction involves the interaction of the thiazoline with oxygen to form an intermediate which then dehydrates to yield the aromatic thiazole product. researchgate.net
Impact of Substituents on Reactivity and Selectivity
The presence and nature of substituents on the thiazole ring of this compound and its derivatives have a profound impact on both the molecule's reactivity and the regioselectivity of its reactions. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electron density at different positions of the ring.
Electron-donating groups located at the C2 position enhance the nucleophilicity of the ring, particularly at the C5 position. This activation facilitates electrophilic substitution reactions, allowing electrophiles to attack the C5 position even under mild conditions. pharmaguideline.com Conversely, the presence of electron-poor groups on the related thiazoline ring has been found to facilitate its oxidation to the corresponding thiazole. researchgate.net
Substituents also play a critical role in directing deprotonation reactions. In methyl-substituted thiazole carboxylic acids, the site of deprotonation by strong bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) is highly dependent on the position of other groups. For example, in 2,4-dimethylthiazole-5-carboxylic acid, deprotonation occurs specifically at the 2-methyl group. However, if the C2 position is occupied by a phenyl group, as in 4-methyl-2-phenylthiazole-5-carboxylic acid, deprotonation can be directed to the 4-methyl group. rsc.org This demonstrates the powerful directing effect of substituents in determining which part of the molecule will react. The regioselectivity can be further controlled by converting the carboxylic acid to an amide, which can alter the preferred site of lithiation. rsc.org
The influence of substituents extends to biological reactivity, as demonstrated in studies of 2-aminothiazole-4-carboxylate derivatives as potential enzyme inhibitors. The nature of the substituent at the C5 position and modifications at the C2-amino group dramatically affect inhibitory activity against enzymes like β-ketoacyl-ACP synthase (mtFabH). plos.orgscispace.com For instance, the introduction of a bromoacetamido group at the C2 position was designed to facilitate an SN2 reaction with a cysteine residue in the enzyme's active site, leading to irreversible inhibition. plos.orgscispace.com The effectiveness of this inhibition, however, is modulated by the substituent at the C5 position. It is suggested that substituents like methyl groups at the C5 position are less able to maximize the necessary hydrophobic interactions within the enzyme's channels, thereby reducing or preventing inhibition. plos.org
The following table summarizes the impact of different substituents on the inhibitory activity of methyl 2-(2-bromoacetamido)thiazole-4-carboxylate analogs against the mtFabH enzyme.
| Compound ID | Substituent at C5 | Substituent at C4-carboxylate | Inhibitory Activity (IC50 in µM) |
|---|---|---|---|
| 3 | 3-chlorophenyl | Methyl Ester | 2.43 |
| 14 | Phenyl | Methyl Ester | 3.22 |
| 15 | Benzyl (B1604629) | Methyl Ester | 159.8 |
| 13 | Methyl | Methyl Ester | Not Active |
| 19 | 3-chlorophenyl | Carboxylic Acid | 718 |
| 16 | Methyl | Carboxylic Acid | Not Active |
Data sourced from PLOS One. plos.org
This data clearly illustrates that both the nature of the C5 substituent and the esterification state of the C4-carboxyl group significantly influence the molecule's reactivity and its ability to interact with a biological target. Aromatic, lipophilic groups at C5 generally confer better activity than a small alkyl group like methyl, and the methyl ester form is a more potent inhibitor than the corresponding free carboxylic acid. plos.orgresearchgate.net
Spectroscopic Characterization and Structural Elucidation of Methyl Thiazole 4 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For methyl thiazole-4-carboxylate, both ¹H and ¹³C NMR provide critical data for assigning the positions of hydrogen and carbon atoms, respectively.
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring and the methyl ester group. The aromatic protons of the thiazole ring are deshielded due to the ring's aromaticity and the presence of electronegative nitrogen and sulfur atoms.
The proton at the C2 position (H-2) is anticipated to appear at the most downfield position, typically in the range of δ 8.8-9.2 ppm. This significant deshielding is due to its proximity to both the nitrogen and sulfur atoms. The proton at the C5 position (H-5) is expected to resonate at a slightly lower chemical shift, generally around δ 8.2-8.6 ppm. The methyl protons (-OCH₃) of the ester group will appear as a sharp singlet further upfield, typically around δ 3.9-4.1 ppm, due to being attached to an oxygen atom.
For comparison, in related structures like ethyl 2-amino-4-methylthiazole-5-carboxylate, the methyl protons of the ethyl ester appear around δ 1.38 ppm (triplet) and the methylene (B1212753) protons at δ 4.27 ppm (quartet), while the thiazole ring methyl group appears at δ 2.50 ppm. researchgate.net The aromatic protons in other substituted thiazoles also confirm the general downfield region for these signals. plos.org
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.8 - 9.2 | Singlet |
| H-5 | 8.2 - 8.6 | Singlet |
| -OCH₃ | 3.9 - 4.1 | Singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the ester group is the most deshielded, expected to appear in the δ 160-165 ppm region. The carbon atoms within the thiazole ring have distinct chemical shifts influenced by the heteroatoms.
The C2 carbon, situated between the nitrogen and sulfur atoms, is expected to be the most downfield of the ring carbons, typically resonating around δ 155-160 ppm. The C4 carbon, bonded to the carboxylate group, is also significantly deshielded and is expected in the region of δ 145-150 ppm. The C5 carbon is generally found more upfield, around δ 125-130 ppm. The methyl carbon (-OCH₃) of the ester group will have a characteristic signal in the upfield region, typically around δ 52-55 ppm. In similar compounds like methyl 2-amino-5-methylthiazole-4-carboxylate, the carbonyl carbon appears at δ 164.3 ppm and the methyl ester carbon at δ 52.1 ppm, supporting these expected ranges. plos.org
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 160 - 165 |
| C-2 | 155 - 160 |
| C-4 | 145 - 150 |
| C-5 | 125 - 130 |
| -OCH₃ | 52 - 55 |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.
The most prominent peak will be the C=O stretching vibration of the ester group, which is expected to appear as a strong band in the range of 1710-1730 cm⁻¹. The C=N stretching vibration of the thiazole ring should produce a strong absorption between 1600 and 1650 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region. The C-O stretching of the ester group will likely show a strong band in the 1200-1300 cm⁻¹ range. Vibrations associated with the C-S bond and the thiazole ring skeleton are expected in the fingerprint region, generally below 1500 cm⁻¹. For instance, IR data for methyl 2-amino-5-methylthiazole-4-carboxylate shows a strong C=O stretch at 1688 cm⁻¹. plos.org
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ester) | Stretch | 1710 - 1730 | Strong |
| C=N (Thiazole) | Stretch | 1600 - 1650 | Strong |
| C-H (Aromatic) | Stretch | 3050 - 3150 | Medium |
| C-O (Ester) | Stretch | 1200 - 1300 | Strong |
| Thiazole Ring | Skeletal Vibrations | < 1500 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorptions in the UV region. The thiazole ring is a chromophore, and its π → π* transitions are expected to result in absorption maxima. For many thiazole derivatives, these absorptions typically occur in the range of 230-280 nm. researchgate.net The presence of the carboxylate group conjugated with the ring may cause a slight bathochromic (red) shift of these absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₅H₅NO₂S), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (143.16 g/mol ).
The fragmentation of the thiazole ring is a key diagnostic feature. Common fragmentation pathways for thiazoles involve the cleavage of the C-S and C-N bonds. Expected fragmentation for this compound could include the loss of the methoxy (B1213986) group (-OCH₃) to give an [M-31]⁺ peak, or the loss of the entire methoxycarbonyl group (-COOCH₃) to yield an [M-59]⁺ peak, corresponding to the thiazole ring itself.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
An SC-XRD study would precisely determine bond lengths, bond angles, and intermolecular interactions in the solid state. The thiazole ring is expected to be planar. researchgate.net The analysis would also reveal details about the crystal packing, including any potential hydrogen bonding or π-π stacking interactions that influence the supramolecular architecture. For instance, the crystal structure of methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate shows a complex three-dimensional network supported by hydrogen bonds. nih.gov
Computational Chemistry and Theoretical Studies of Methyl Thiazole 4 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. kbhgroup.in It has been successfully applied to study various properties of thiazole (B1198619) derivatives, offering a balance between accuracy and computational cost. kbhgroup.innih.gov Functionals like B3LYP, often paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are commonly employed to predict the geometric, electronic, and spectroscopic parameters of these molecules with reasonable precision. kbhgroup.inbohrium.comnih.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For thiazole derivatives, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net
Theoretical calculations on related structures, such as 4-methyl-5-thiazoleethanol (B42058) and various ethyl thiazole-4-carboxylates, have shown that DFT methods can reliably reproduce molecular geometries. researchgate.netresearchgate.net For instance, in a study on a thiazole derivative, the optimized geometry revealed a non-planar structure with C1 point group symmetry. nih.gov The calculated bond lengths and angles from DFT studies are generally in good agreement with experimental data obtained from X-ray crystallography where available. nih.govmdpi.com
Table 1: Representative Calculated Bond Lengths and Angles for Thiazole Derivatives using DFT Note: This table presents typical values for the thiazole ring system from studies on related derivatives, as specific data for Methyl thiazole-4-carboxylate was not available in the searched literature.
| Parameter | Typical Calculated Value (B3LYP) | Reference Compound Type |
|---|---|---|
| C=N Bond Length (Å) | ~1.30 - 1.38 | Thiazole Derivatives researchgate.net |
| C-S Bond Length (Å) | ~1.72 - 1.77 | Thiazole Derivatives researchgate.netnih.gov |
| C-C Bond Length (Å) | ~1.37 - 1.45 | Thiazole Derivatives researchgate.net |
| C-N-C Bond Angle (°) | ~109 - 112 | Thiazole Derivatives researchgate.net |
| N-C-S Bond Angle (°) | ~114 - 116 | Thiazole Derivatives researchgate.net |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.govwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govnih.gov
For thiazole derivatives, the HOMO is typically distributed over the electron-rich thiazole ring and adjacent π-systems, while the LUMO is often localized on electron-accepting groups. nih.govtandfonline.com A small energy gap implies high chemical reactivity, greater polarizability, and efficient intramolecular charge transfer (ICT), which are important for applications like nonlinear optics. nih.gov DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. rsc.orgrsc.org Studies on various thiazole compounds show that their HOMO-LUMO gaps can be tuned by altering substituent groups. tandfonline.comresearchgate.net
Table 2: Calculated FMO Energies for a Representative Thiazole Derivative Note: Values are illustrative based on typical findings for functionalized thiazoles.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 to -7.5 |
| ELUMO | -1.5 to -2.5 |
| Energy Gap (ΔE) | ~4.0 to 5.0 |
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This response is governed by molecular parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). researchgate.net Molecules with significant intramolecular charge transfer (ICT) from a donor to an acceptor group, often indicated by a low HOMO-LUMO gap, tend to exhibit large NLO responses. nih.gov
DFT calculations are a standard method for predicting the NLO properties of organic molecules. rsc.orgrsc.org For various thiazole derivatives, computational studies have shown that they possess promising NLO characteristics. bohrium.comrsc.org The calculated values of polarizability and hyperpolarizability suggest that the thiazole scaffold can be a component of effective NLO materials. bohrium.comresearchgate.net
Table 3: Calculated NLO Properties for a Representative Thiazole Derivative Note: Values are illustrative and represent the order of magnitude found in studies of NLO-active thiazole compounds.
| Parameter | Calculated Value (esu) |
|---|---|
| Linear Polarizability ⟨α⟩ | ~5 x 10-23 |
| First Hyperpolarizability (βtot) | ~2 x 10-29 to 6 x 10-30 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular bonding within a molecule. wikipedia.org It provides a description of the Lewis structure by analyzing interactions between filled "donor" NBOs and empty "acceptor" NBOs. wikipedia.orgwisc.edu The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of electron delocalization. scirp.org
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). kbhgroup.inresearchgate.net The calculation provides information on absorption wavelengths (λmax), oscillator strengths (f), which relate to the intensity of the transition, and the nature of the electronic transitions (e.g., HOMO → LUMO). kbhgroup.in
For thiazole derivatives, TD-DFT calculations can accurately predict the main absorption bands, which typically arise from π → π* transitions within the conjugated system. kbhgroup.in The results are often calculated in both the gas phase and in various solvents to account for solvatochromic effects. kbhgroup.inscirp.org The theoretical spectra generated by TD-DFT generally show good agreement with experimental measurements. kbhgroup.innih.gov
Table 4: Representative TD-DFT Results for a Thiazole Derivative Note: This table illustrates typical TD-DFT output for a conjugated thiazole system.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| ~300 - 320 | > 0.5 | HOMO → LUMO | π → π |
| ~260 - 280 | > 0.2 | HOMO-1 → LUMO | π → π |
DFT calculations are highly effective for predicting vibrational spectra (FT-IR and Raman). researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. researchgate.net These theoretical frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the molecule's functional groups. mdpi.com
It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the agreement with experimental spectra. mdpi.comnih.gov For thiazole derivatives, DFT has been used to assign vibrational bands for C-H, C=N, C-S, and other characteristic vibrations of the ring and its substituents. researchgate.netmdpi.com This allows for a detailed interpretation of the experimental FT-IR spectrum. kbhgroup.in
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target enzyme.
Studies on derivatives of this compound have elucidated key interactions with various enzymes. For instance, in the case of 2-aminothiazole-4-carboxylate derivatives targeting the β-ketoacyl-ACP synthase mtFabH from Mycobacterium tuberculosis, hydrogen bonding plays a crucial role. plos.org A hypothetical template for these inhibitors highlights key H-bonding interactions with the catalytic triad (B1167595) of amino acid residues. plos.org
Docking simulations of methyl 2-amino-5-methylthiazole-4-carboxylate within the active site of mtFabH revealed that the NH2 group is positioned proximal to His244. plos.org Similarly, for methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, the bromoethylene portion is situated near the Cys112 thiol group. plos.org
In studies of other thiazole derivatives as cyclooxygenase (COX) inhibitors, molecular docking has been used to understand their binding patterns within both COX-1 and COX-2 isozymes. nih.gov These simulations can reveal critical interactions, such as hydrogen bonds and pi-cation interactions, that contribute to the inhibitory potency. nih.gov For example, the binding patterns of thiazole carboxamide derivatives have been compared to known inhibitors like celecoxib (B62257) to understand their selectivity. nih.gov
The table below summarizes the key interacting residues for selected thiazole derivatives with their respective target enzymes, as identified through molecular docking studies.
| Compound Derivative | Target Enzyme | Key Interacting Residues | Type of Interaction |
| Methyl 2-amino-5-methylthiazole-4-carboxylate | mtFabH | His244 | Hydrogen Bonding |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | Cys112 | Proximity to thiol group |
| Thiazole carboxamide derivative 2a | COX-1 / COX-2 | Not specified | Steric and electronic interactions |
| Thiazole carboxamide derivative 2b | COX-1 / COX-2 | Not specified | Hydrophobic interactions |
The binding mechanisms of thiazole derivatives are often dictated by the specific substitutions on the thiazole ring and the topology of the enzyme's active site. For inhibitors of mtFabH, the 2-aminothiazole-4-carboxylate scaffold serves as a template where substituents can be modified to optimize binding. plos.org The orientation of these substituents within the active site channels can significantly impact the inhibitory activity. plos.org
Molecular docking studies on a series of thiazole derivatives against DNA gyrase B have also shed light on their binding mechanisms. nih.gov These studies indicate that the compounds can occupy the same binding pocket as known inhibitors, interacting with key amino acid residues such as THR173, ARG144, and ASP81 in the active site of S. aureus DNA gyrase B. nih.gov
The following table presents the binding energies of some thiazole derivatives against different DNA gyrase B enzymes, providing a quantitative measure of their binding affinity.
| Compound | Target Enzyme | Binding Energy (kcal/mol) |
| Thiazole derivative 3a | S. aureus DNA gyrase B | - |
| Thiazole derivative 8a | S. aureus DNA gyrase B | - |
| Thiazole derivative 8b | S. aureus DNA gyrase B | - |
| Thiazole derivative 3a | E. coli DNA gyrase B | - |
| Thiazole derivative 6a | E. coli DNA gyrase B | - |
| Thiazole derivative 6d | E. coli DNA gyrase B | - |
Note: Specific binding energy values were not provided in the source material.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at finding a statistical relationship between the chemical structure of a series of compounds and their biological activity.
While specific QSAR studies focusing solely on this compound were not identified in the reviewed literature, QSAR studies have been conducted on broader series of thiazole derivatives to understand the structural requirements for their biological activities. nih.govnih.gov
No specific studies utilizing CoMFA for this compound were found in the available literature. CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields.
No specific studies utilizing CoMSIA for this compound were found in the available literature. CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time.
Specific molecular dynamics simulation studies for this compound were not prominently available in the reviewed scientific literature. However, MD simulations have been employed to investigate the stability and dynamics of complexes formed between other thiazole derivatives and their target proteins. samipubco.comajgreenchem.com These simulations can provide insights into the flexibility of the ligand-protein complex and the persistence of key interactions over time, complementing the static picture provided by molecular docking. ajgreenchem.com For instance, MD simulations have been used to confirm the stable binding of thiazole-containing compounds within the active site of their target enzymes. nih.gov
Biological Activities and Pharmacological Potential of Methyl Thiazole 4 Carboxylate Derivatives
Antimicrobial Activity
The thiazole (B1198619) ring is a core component of many bioactive molecules, and its derivatives have shown considerable efficacy against a range of microbial pathogens. Investigations into methyl thiazole-4-carboxylate derivatives have revealed significant antibacterial and antifungal properties, highlighting their potential for development as new anti-infective agents.
Activity against Specific Bacterial Strains (e.g., Mycobacterium tuberculosis H37Rv, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes)
Derivatives of 2-aminothiazole-4-carboxylate have demonstrated notable activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. mdpi.comnih.govresearchgate.net Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was identified as a potent inhibitor of the M. tuberculosis H37Rv strain, exhibiting a minimum inhibitory concentration (MIC) of 0.06 µg/mL. researchgate.netnih.gov This level of activity is more effective than the established anti-tuberculosis drug isoniazid, which has an MIC of 0.25 µg/mL. nih.gov
The antimicrobial spectrum of thiazole derivatives extends to other clinically relevant bacteria. Studies have shown that various derivatives possess prominent activity against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. For instance, certain novel thiazole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA), with MIC values ranging from 0.4 to 5.5 μg/mL. The activity of these compounds is often influenced by the nature of the substituents on the thiazole ring.
| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 µg/mL | mdpi.comresearchgate.netnih.gov |
| Substituted Thiazole Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.4 - 5.5 µg/mL | |
| Substituted Thiazole Derivatives | Vancomycin-resistant Staphylococcus aureus (VRSA) | 0.4 - 5.5 µg/mL | |
| Various Thiazole Derivatives | Staphylococcus aureus | Prominent Activity | |
| Various Thiazole Derivatives | Streptococcus pyogenes | Potent Activity | |
| Various Thiazole Derivatives | Escherichia coli | Prominent Activity | |
| Various Thiazole Derivatives | Pseudomonas aeruginosa | Prominent Activity |
Activity against Fungal Strains (e.g., Candida albicans, Aspergillus niger, Aspergillus clavatus)
In addition to their antibacterial effects, this compound derivatives have been investigated for their antifungal potential. Significant activity has been reported against various fungal pathogens, particularly strains from the Candida and Aspergillus genera.
A series of newly synthesized thiazole derivatives demonstrated very strong activity against clinical isolates of Candida albicans, the most common cause of fungal infections in humans. The MIC values for these compounds ranged from 0.008 to 7.81 µg/mL, indicating potency that is in some cases similar or even superior to the conventional antifungal drug nystatin. The antifungal efficacy of these derivatives is often linked to their high lipophilicity.
Antifungal activity has also been observed against Aspergillus niger. In one study, C-6 methyl substituted benzothiazole derivatives were synthesized and screened for activity against this fungus. One of the tested compounds showed potent antifungal activity, while others displayed moderate inhibition at concentrations of 50 µg/mL and 100 µg/mL. researchgate.net
| Compound/Derivative Class | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Newly Synthesized Thiazole Derivatives | Candida albicans | 0.008 - 7.81 µg/mL | |
| C-6 Methyl Substituted Benzothiazole Derivatives | Aspergillus niger | Potent to Moderate Activity | researchgate.net |
Mechanism of Action in Antimicrobial Context (e.g., inhibition of mtFabH)
The mechanism by which these compounds exert their antimicrobial effects is a key area of research. One of the primary targets explored, particularly in the context of M. tuberculosis, is the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids in the bacterial cell wall. mdpi.com The β-ketoacyl-ACP synthase enzyme, mtFabH, is a critical component of this pathway. researchgate.netnih.gov
The 2-aminothiazole-4-carboxylate scaffold was specifically designed as a more synthetically accessible analogue of the natural antibiotic thiolactomycin, which targets mtFabH. mdpi.com Docking studies suggested that the carboxyl group of the thiazole ring could form hydrogen bonds with cysteine residues in the active site of mtFabH, while the amino group could interact with histidine residues.
However, experimental results have shown a dissociation between enzyme inhibition and whole-cell activity. For example, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was found to inhibit the mtFabH enzyme with an IC50 value of 0.95 µg/mL but showed no activity against the whole M. tuberculosis organism. mdpi.comresearchgate.netnih.gov Conversely, the highly potent antitubercular agent methyl 2-amino-5-benzylthiazole-4-carboxylate (MIC of 0.06 µg/mL) did not inhibit the mtFabH enzyme. mdpi.comresearchgate.netnih.gov This suggests that while some derivatives can effectively inhibit mtFabH, the potent whole-cell activity of others may be due to a different, yet-to-be-elucidated mechanism of action. mdpi.com
Anticancer Activity
The structural versatility of the thiazole nucleus has also made it a privileged scaffold in the design of anticancer agents. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, showing potential through different mechanisms of action, including the inhibition of cell proliferation and the modulation of key enzymes involved in cancer progression.
Inhibition of Cancer Cell Proliferation
Numerous studies have demonstrated the antiproliferative effects of thiazole-5-carboxylate derivatives against a panel of human cancer cell lines. In a study focused on 2-amino-4-methylthiazole-5-carboxylate derivatives, compounds were screened for anticancer activity by the National Cancer Institute (NCI). Two compounds, 3g (NSC:788170) and 4c (NSC:788176), were found to be particularly potent. Compound 4c showed significant growth inhibition (GI50) values of 0.34 µM and 0.96 µM against the HOP-92 and EKVX non-small cell lung cancer cell lines, respectively. It also displayed a GI50 of 1.08 µM against the MDA-MB-231/ATCC breast cancer cell line.
Other research has highlighted a novel thiazole derivative, compound 4c, which exhibited potent inhibitory activity against the MCF-7 breast cancer cell line (IC50 = 2.57 µM) and the HepG2 liver cancer cell line (IC50 = 7.26 µM), with greater potency than the standard drug Staurosporine.
| Compound ID | Cancer Cell Line | Cell Line Type | Activity (GI50 / IC50) | Reference |
|---|---|---|---|---|
| Compound 4c (NSC:788176) | HOP-92 | Non-Small Cell Lung | 0.34 µM | |
| Compound 4c (NSC:788176) | EKVX | Non-Small Cell Lung | 0.96 µM | |
| Compound 4c (NSC:788176) | MDA-MB-231/ATCC | Breast | 1.08 µM | |
| Compound 3g (NSC:788170) | EKVX | Non-Small Cell Lung | 0.865 µM | |
| Compound 3g (NSC:788170) | MDA-MB-468 | Breast | 1.20 µM | |
| Compound 4c | MCF-7 | Breast | 2.57 µM | |
| Compound 4c | HepG2 | Liver | 7.26 µM |
Modulation of Enzyme Activity Associated with Cell Growth and Apoptosis
The anticancer effects of this compound derivatives are often linked to their ability to modulate the activity of enzymes that are crucial for cancer cell survival and proliferation. One such target is Monoacylglycerol lipase (MAGL), an enzyme that plays a role in pro-tumorigenic signaling. A series of 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized as MAGL inhibitors, with thirteen compounds showing IC50 values in the range of 0.037–9.60 µM. The two most potent compounds, 3g and 4c, had IC50 values of 0.037 µM and 0.063 µM, respectively.
Other enzymatic targets have also been identified. One thiazole derivative, compound 4c, was found to inhibit vesicular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.15 µM. This same compound was shown to induce cell cycle arrest at the G1/S phase and promote apoptosis in MCF-7 cancer cells. Furthermore, other studies have shown that novel pyrimidine derivatives containing a thiazole moiety can inhibit colorectal cancer cell proliferation by suppressing the MEK/ERK signaling pathway.
Activity against Specific Cancer Cell Lines
Derivatives of this compound have demonstrated notable cytotoxic activity against a range of human cancer cell lines, indicating a broad spectrum of potential anticancer applications. The efficacy of these compounds has been evaluated against melanoma, prostate cancer, breast adenocarcinoma, non-small cell lung carcinoma, colon carcinoma, and neuroblastoma cell lines.
Melanoma: In a study evaluating a series of new thiazole carboxamide derivatives, compound 2b exhibited activity against the B16F1 melanoma cell line with an IC50 value of 74.15 μM nih.govnih.gov.
Prostate Cancer: Thiazolyl-phenothiazine derivatives have been synthesized and tested for their antiproliferative activities against PC-3 human prostate cancer cells consensus.app.
MDA-MB-231 Breast Adenocarcinoma: Several studies have highlighted the activity of this compound derivatives against the MDA-MB-231 cell line. One study reported that four promising derivatives were able to induce early apoptosis in MDA-MB-231 cells consensus.app. Another series of 2,4,5-trisubstituted thiazole derivatives were also tested against this cell line consensus.app.
A549 Non-Small Lung Epithelial Carcinoma: The anticancer profiles of various thiazole derivatives have been assessed against A549 non-small lung epithelial carcinoma cells. One study synthesized two series of acetamide derivatives, with the combination of ester groups on thiazole and thiazoline (B8809763) in compound 3g being found to be significantly more effective than doxorubicin nih.gov. Another study reported that a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were evaluated for their anticancer activity against A-549 cells mdpi.com.
Caco-2 Colon Carcinoma: The cytotoxic activity of thiazolidin-4-one derivatives has been evaluated against the Caco-2 colon cancer cell line nih.gov. One particular compound, 16 , showed a higher effect with an IC50 of 70 µg/ml nih.gov. Additionally, a series of substituted thiazole derivatives were synthesized as new COX-2 enzyme inhibitors and evaluated against Caco-2 and other colorectal carcinoma cell lines, with some compounds showing GI50 values in the micromolar range mdpi.com.
SH-SY5Y Neuroblastoma: this compound derivatives have shown a significant impact on SH-SY5Y neuroblastoma cells. A study found that the combination of an ester group on thiazole and a thiazoline in compound 3g was highly selective and more effective than doxorubicin on SH-SY5Y cells nih.gov.
| Cancer Cell Line | Compound | IC50/GI50 Value | Reference |
|---|---|---|---|
| Melanoma (B16F1) | 2b | 74.15 μM | nih.govnih.gov |
| Prostate Cancer (PC-3) | Thiazolyl-phenothiazine derivatives | Data not specified | consensus.app |
| Breast Adenocarcinoma (MDA-MB-231) | Various derivatives | Induces apoptosis | consensus.app |
| Non-Small Cell Lung Carcinoma (A549) | 3g | More effective than doxorubicin | nih.gov |
| Colon Carcinoma (Caco-2) | 16 | 70 µg/ml | nih.gov |
| Neuroblastoma (SH-SY5Y) | 3g | More effective and selective than doxorubicin | nih.gov |
Mechanism of Action in Anticancer Context
The anticancer effects of this compound derivatives are attributed to several mechanisms of action at the cellular level. A primary mechanism that has been identified is the inhibition of tubulin polymerization.
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. The dynamic process of microtubule assembly and disassembly is a key target for many anticancer drugs. Disruption of tubulin dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.
Several studies have reported that various thiazole derivatives exhibit potent anticancer activity by inhibiting tubulin polymerization. For instance, analogs of combretastatin A-4, a known tubulin polymerization inhibitor, containing a 1,2,3-thiadiazole ring instead of the olefin group, have been shown to inhibit tubulin polymerization with activities similar to the parent compound. These derivatives were also found to arrest the cell cycle at the G2/M phase.
Antileukemic Activity
In addition to their activity against solid tumors, this compound derivatives have demonstrated promising antileukemic properties. The cytotoxic activity of these compounds has been evaluated against various leukemia cell lines.
One study investigated the in vitro antitumor activity of novel ethyl 2-substituted-aminothiazole-4-carboxylate derivatives against 60 human tumor cell lines. One compound, in particular, demonstrated strong activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 M.
Another study reported the synthesis of pyrazole derivatives containing a thiazole moiety and their evaluation against the Leukemia HL-60 cell line. Several of these compounds were found to be highly active, with IC50 values in the range of 1.35-4.78 µM. The most potent compound in this series was also found to be a strong topoisomerase II inhibitor, suggesting a potential mechanism for its antileukemic activity.
Furthermore, 2,4,5-trisubstituted thiazole derivatives have been evaluated for their cytotoxic activity against the K562 human erythroleukemia cell line.
Antiviral Activity
The thiazole nucleus is a key structural component in a variety of compounds that exhibit a broad spectrum of antiviral activities. Derivatives of this compound have been investigated for their potential to inhibit the replication of several viruses.
A review of patent literature from 2014 to 2021 highlighted that thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, bovine viral diarrhea virus, chikungunya virus, and human immunodeficiency viruses (HIV).
One study focused on the synthesis of novel aminothiazole derivatives and their evaluation as antiviral agents. A compound bearing a 4-trifluoromethylphenyl substituent in the thiazole ring showed significant antiviral activity against the PR8 influenza A strain, which was comparable to the standard drugs oseltamivir and amantadine. The antiviral activity of some 1,3,4-thiadiazole (B1197879) derivatives has been tested against several viruses, with some showing activity against herpes simplex virus-1, Sindbis virus, Coxsackie virus B4, and Punto Toro virus.
Anti-inflammatory Properties
This compound derivatives have been shown to possess significant anti-inflammatory properties. The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit key enzymes and mediators involved in the inflammatory cascade.
A study on novel thiazole carboxamide derivatives identified them as inhibitors of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation nih.gov. Some of these derivatives showed potent activity against both COX-1 and COX-2 enzymes nih.gov. For instance, compound 2b was found to be a potent inhibitor of both COX-1 (IC50 of 0.239 μM) and COX-2 (IC50 of 0.191 μM) nih.gov.
Another study synthesized a series of 2,4-disubstituted thiazole derivatives and evaluated their anti-inflammatory activity in vitro using the albumin denaturation method, with results compared to the standard drug diclofenac sodium. Additionally, amino thiazole derivatives have been shown to exhibit anti-inflammatory effects in the dorsal air pouch model of inflammation by inhibiting the secretion of prostaglandin E2 (PGE2).
Antiparasitic Activity
Derivatives of this compound have emerged as a promising class of compounds with significant activity against a variety of parasites. Their efficacy has been demonstrated against protozoan parasites such as Trypanosoma cruzi, Leishmania species, and Toxoplasma gondii.
Trypanosoma cruzi: In a study, newly synthesized naphthyl-thiazole derivatives showed cytotoxic potential against Trypanosoma cruzi. Several thiosemicarbazones and thiazoles were identified as having inhibition potential for the amastigote forms of the parasite.
Leishmania species: The same study also demonstrated the cytotoxic potential of naphthyl-thiazole derivatives against Leishmania amazonensis.
Toxoplasma gondii: Thiazole derivatives of artemisinin have been shown to be highly selective and potent inhibitors of Toxoplasma gondii. These derivatives were effective at inhibiting the growth of both extracellular and intracellular parasites.
| Parasite | Compound Type | Observed Activity | Reference |
|---|---|---|---|
| Trypanosoma cruzi | Naphthyl-thiazole derivatives | Inhibition of amastigote forms | |
| Leishmania amazonensis | Naphthyl-thiazole derivatives | Cytotoxic potential | |
| Toxoplasma gondii | Artemisinin-thiazole derivatives | Potent and selective inhibition |
Angiotensin II Antagonism
The renin-angiotensin system plays a crucial role in the regulation of blood pressure, and angiotensin II receptor antagonists are an important class of antihypertensive drugs. The tetrazole and carboxylate groups are common pharmacophores in non-peptide angiotensin II receptor antagonists, and they appear to occupy the same space within the receptor pocket.
Research into novel angiotensin II receptor antagonists has explored various heterocyclic scaffolds, including those containing a thiazole ring. A study on ligands with phenylthiazole scaffolds reported the synthesis and binding data for a series of new small molecule ligands for the angiotensin II AT1 and AT2 receptors nih.gov. While the introduction of a phenylthiazole scaffold initially had a deleterious effect on the affinity for the AT2 receptor, modifications to the molecule, such as the introduction of a small bulky alkyl group, led to potent and selective AT2 receptor ligands nih.gov.
Furthermore, a series of novel non-peptide angiotensin II receptor antagonists containing a 2,3,5-trisubstituted 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine core have been developed. While not directly this compound derivatives, this research demonstrates the utility of nitrogen-containing heterocycles with acidic functionalities in the design of potent angiotensin II receptor antagonists.
Impact on Immune Response (e.g., Aryl Hydrocarbon Receptor activation)
This compound derivatives have been identified as modulators of the immune response, partly through their interaction with the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular differentiation nih.gov. One notable derivative, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), has been identified as an endogenous AHR agonist nih.govbiorxiv.org.
Research has demonstrated that ITE can influence cellular behavior through AHR activation. For instance, in glioma cells, ITE has been shown to block cell migration and invasion nih.govbiorxiv.org. This effect is directly linked to AHR, as knocking down the receptor using siRNA eliminates these migration-inhibiting effects nih.govbiorxiv.org. The mechanism of action involves the regulation of cytoskeletal contraction, highlighting the potential of these compounds to modulate cell-matrix interactions nih.gov.
Furthermore, AHR ligands, including ITE, have been shown to inhibit the formation of myofibroblasts, which are key players in tissue fibrosis and inflammatory processes nih.gov. Studies have indicated that ITE can inhibit myofibroblast formation in orbital fibroblasts, suggesting a potential therapeutic application in conditions like Thyroid Eye Disease nih.gov. The activation of AHR by these ligands can lead to a decrease in TGF-β signaling, a pathway known to promote fibrosis nih.gov.
The interaction of this compound derivatives with AHR demonstrates their potential to influence the immune system and related pathological processes. The ability to act as AHR agonists opens avenues for their investigation in cancer, autoimmune diseases, and fibrotic conditions.
Enzyme Inhibition Studies
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Derivatives of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of cholinergic neurotransmission. The inhibition of these enzymes is a key strategy in the management of neurodegenerative diseases such as Alzheimer's disease nih.gov.
Several studies have synthesized and evaluated various thiazole derivatives for their anticholinesterase activity. For example, a series of thiazole-piperazine hybrids were synthesized and tested for their inhibitory potential against both AChE and BChE nih.gov. While some compounds in this series, such as 3a, 3c, and 3i, demonstrated significant inhibitory activity against AChE, none showed notable inhibition of BChE nih.gov. Specifically, the compound with a methoxy (B1213986) group at the para position of the benzene ring (3c) exhibited the most potent AChE inhibitory activity with an IC50 value of 0.0317 µM nih.gov.
In another study, coumarinyl thiazole derivatives were evaluated, and compound 6b emerged as the most potent inhibitor of AChE with an IC50 value of 0.87 ± 0.09 μM frontiersin.org. This was significantly more potent than the standard drug neostigmine. Conversely, a different series of coumarinyl oxadiazole derivatives identified compound 11e as a highly potent inhibitor of BChE, with an IC50 value of 0.15 ± 0.09 μM frontiersin.org.
The dual inhibition of both AChE and BChE is considered a promising therapeutic approach for Alzheimer's disease nih.govnih.gov. Some benzohydrazide derivatives have shown the ability to inhibit both enzymes, with IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BChE nih.gov. Molecular docking studies suggest that these compounds may act as non-covalent inhibitors, binding near the catalytic triad (B1167595) of the enzymes nih.gov.
The following table summarizes the inhibitory activities of selected thiazole derivatives against AChE and BChE.
| Compound | Target Enzyme | IC50 Value (µM) |
| Thiazole-piperazine hybrid 3c | AChE | 0.0317 |
| Coumarinyl thiazole 6b | AChE | 0.87 ± 0.09 |
| Coumarinyl oxadiazole 11e | BChE | 0.15 ± 0.09 |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights into the structural requirements for their pharmacological effects.
Correlations between Structural Modifications and Biological Efficacy
The biological efficacy of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and associated phenyl rings. For instance, in the context of antimicrobial activity, SAR studies have shown that substitutions at various positions of the thiazole ring can dramatically alter the spectrum and potency of the compounds nih.gov. The presence of specific acyl groups at position 5 of the thiazole ring has been found to be favorable for antibacterial activity nih.gov.
In the development of vascular adhesion protein-1 (VAP-1) inhibitors, structural modifications of a thiazole derivative led to the discovery of a potent inhibitor with an IC50 of 230 nM for human VAP-1 nih.gov. The inclusion of a guanidine group was found to be a key structural feature for this high inhibitory activity nih.gov.
For anticancer activity, the substitution pattern on the phenyl ring attached to the thiazole core is critical. A close examination of the structure-activity correlation revealed that the thiazole ring, in conjunction with a 1,3,4-thiadiazole ring, is an essential requirement for cytotoxic activity mdpi.com. The presence of an electron-donating group, such as a methyl group, at position 4 of the phenyl ring was shown to increase the activity mdpi.com. Furthermore, the presence of an N-phenylcarboxamide group was also found to augment antitumor activity mdpi.com.
In the context of enzyme inhibition, for a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as xanthine oxidase inhibitors, the presence of a fluoro group at the para position or a chloro group resulted in excellent inhibitory activity researchgate.net.
The following table provides a summary of the impact of structural modifications on the biological activity of thiazole derivatives.
| Structural Modification | Biological Activity | Reference Compound/Series |
| Acyl group at position 5 of thiazole ring | Antibacterial | 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivatives |
| Guanidine group inclusion | VAP-1 Inhibition | Thiazole derivative 10 |
| Electron-donating group (methyl) at para-position of phenyl ring | Anticancer (Cytotoxic) | 4-methyl-2-phenylthiazole-5-carbohydrazide derivatives |
| Fluoro or Chloro group at para-position of benzamido ring | Xanthine Oxidase Inhibition | 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives |
Pharmacophore Identification
Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For thiazole and thiadiazole derivatives acting as adenosine A3 receptor antagonists, SAR studies combined with molecular modeling have been instrumental in defining the pharmacophore nih.gov.
These studies revealed that specific substitutions, such as a 4-methoxyphenyl group and an aliphatic acyl group, significantly enhanced the affinity and selectivity for the human adenosine A3 receptor nih.gov. Molecular docking studies indicated that the N atom of the thiadiazole ring could form a hydrogen bond with the S181(5.42) residue of the receptor, an interaction not observed with thiazole derivatives, which could contribute to the increased affinity nih.gov. The hydrophobic interactions between the thiadiazole and phenyl rings with surrounding amino acid residues like F168(EL2), F182(5.43), I186(5.47), and L246(6.51) were also identified as crucial for binding nih.gov.
The general pharmacophore for these antagonists includes a central thiazole or thiadiazole scaffold, a substituted phenyl ring capable of hydrophobic interactions, and a group capable of forming specific hydrogen bonds with the receptor's active site. The identification of such pharmacophores is a critical step in the rational design of new and more potent derivatives.
Applications of Methyl Thiazole 4 Carboxylate in Organic Synthesis and Pharmaceutical Intermediates
Building Block for Heterocyclic Analogues with Therapeutic Roles
The thiazole (B1198619) nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Methyl thiazole-4-carboxylate serves as a readily available starting material for the synthesis of a diverse range of thiazole derivatives with significant therapeutic potential. The ester functionality at the 4-position provides a convenient handle for further chemical modifications, allowing for the introduction of various substituents and the construction of more complex heterocyclic systems.
Researchers have extensively utilized this compound and its derivatives to synthesize compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, novel thiazole carboxamide derivatives have been designed and synthesized as potential c-Met kinase inhibitors for cancer treatment nih.gov. The thiazole core, in combination with a carboxamide group, has been shown to be a favorable moiety for interacting with biological targets nih.gov.
Furthermore, the synthesis of thiazole-based 1,2,3-triazole hybrids has been reported, demonstrating the utility of thiazole carboxylates in constructing libraries of compounds with potential anticancer activity against glioblastoma cells ajgreenchem.com. These studies underscore the importance of this compound as a foundational element in the design and synthesis of novel therapeutic agents.
| Therapeutic Area | Example Compound Class | Key Structural Feature |
|---|---|---|
| Anticancer | Thiazole Carboxamides | Interaction with c-Met kinase |
| Anticancer (Glioblastoma) | Thiazole-1,2,3-triazole hybrids | Inhibition of cancer cell proliferation |
| Antimicrobial | Di- and tri-thiazole derivatives | Broad-spectrum activity against bacteria and fungi |
Precursor for Key Pharmaceutical Intermediates
One of the most significant applications of this compound is its role as a precursor in the synthesis of key intermediates for commercially important pharmaceutical drugs. Its structural contribution to the final active pharmaceutical ingredient (API) is critical for their therapeutic efficacy.
This compound is a crucial intermediate in the synthesis of Cefditoren Pivoxil, a third-generation oral cephalosporin antibiotic. Cefditoren Pivoxil is used to treat a variety of bacterial infections. The synthesis of Cefditoren involves the coupling of a cephalosporin core with a side chain derived from a thiazole derivative. Specifically, 4-methyl-5-formylthiazole, which can be prepared from 4-methylthiazole-5-carboxylic acid (obtainable from its methyl ester), is a key intermediate in constructing the vinylthiazole side chain of Cefditoren rsc.org. Various synthetic routes to Cefditoren Pivoxil highlight the importance of the thiazole moiety in the final drug structure.
Thiabendazole is a broad-spectrum anthelmintic and fungicide. The synthesis of this benzimidazole derivative involves the condensation of o-phenylenediamine with thiazole-4-carboxylic acid. This compound can be readily hydrolyzed to thiazole-4-carboxylic acid, making it a direct and valuable precursor in the industrial production of Thiabendazole. Patents describing the synthesis of thiabendazole explicitly mention thiazole-4-carboxylic acid as a key intermediate.
Catalytic Applications
In addition to its role as a structural component, the thiazole ring can also participate in catalytic processes, most notably through the formation of N-heterocyclic carbenes (NHCs).
N-Heterocyclic carbenes are a class of persistent carbenes that have found widespread use as organocatalysts and as ligands for transition metals. Thiazolium salts, which are precursors to thiazolylidene carbenes, can be formed by the N-alkylation of thiazoles. Deprotonation of the C2 position of the thiazolium salt then generates the corresponding NHC.
While there is extensive literature on the generation of NHCs from various thiazolium salts, the direct use of this compound to form a catalytically active carbene is not well-documented. The presence of the electron-withdrawing methyl carboxylate group at the C4 position would be expected to increase the acidity of the C2-proton, potentially facilitating deprotonation to form the carbene. However, this substituent could also influence the stability and reactivity of the resulting carbene. The effect of substituents on the thiazole ring on the properties of the corresponding NHC is an active area of research. For instance, studies on substituted pyridinium (B92312) salts in NHC catalysis have shown that substituents can significantly impact the catalytic efficiency mdpi.comresearchgate.netnih.gov. Therefore, while theoretically possible, the generation and catalytic application of a carbene derived directly from a thiazolium salt of this compound would require further investigation to establish its viability and utility.
Metal-Thiazole Complexes as Catalysts
Complexes formed between metals and thiazole-containing ligands, including thiazole-4-carboxylates, are pivotal in catalysis. These complexes can function in two primary ways: as stable, reusable catalysts for various organic transformations, or as transient intermediates in catalytic cycles where the thiazole derivative itself is the substrate being modified.
Palladium complexes, in particular, have demonstrated significant catalytic activity. Research has shown that Pd(II) complexes are effective Lewis acid catalysts for a variety of organic reactions, such as the one-pot, three-component synthesis of pyrazole-4-carbonitrile derivatives. acs.org In these systems, the catalytic activity is often attributed to the electronic properties of the palladium center, which is stabilized by the thiazole-containing ligand. acs.org The efficiency of such catalytic systems is notable for their high yields, short reaction times, and the ability to be reused across multiple cycles without significant loss of activity. acs.org
Furthermore, thiazole-4-carboxylate esters are important substrates in palladium-catalyzed direct C-H functionalization reactions. nih.govresearchgate.net These reactions enable the direct coupling of the thiazole ring with aryl halides or alkenes, bypassing the need for pre-functionalized starting materials. For instance, Pd(II)-catalyzed oxidative Heck coupling has been successfully applied to thiazole-4-carboxylates to introduce alkenyl groups onto the thiazole core. mdpi.com The mechanism of these transformations can involve either a concerted metalation-deprotonation (CMD) or a non-concerted pathway, and the selectivity for functionalizing different positions on the thiazole ring can be controlled by adjusting reaction conditions and ancillary ligands. nih.govresearchgate.net
Beyond palladium, lanthanide complexes featuring thiazole-amidopyridinate ligands have been developed as effective catalysts for reactions like the intramolecular hydroamination and cyclization of amino alkenes. researchgate.net
Table 1: Catalytic Applications of Metal-Thiazole Complexes
| Metal Center | Ligand/Substrate Type | Reaction Catalyzed | Key Findings |
|---|---|---|---|
| Palladium(II) | Thiazole derivative | Synthesis of pyrazole-4-carbonitriles | Acts as a mild, reusable Lewis acid catalyst with high efficiency. acs.org |
| Palladium(II) | Thiazole-4-carboxylate | Oxidative Heck Coupling | Enables direct alkenylation of the thiazole ring. mdpi.com |
| Palladium(II) | Thiazole-4-carboxylate ester | Direct C-H Arylation | Allows for regioselective coupling with aryl halides. nih.govresearchgate.net |
| Yttrium(III) | Methylthiazole-amidopyridinate | Intramolecular hydroamination | Catalyzes the cyclization of various amino alkenes. researchgate.net |
Ligands in Coordination Chemistry
This compound is a versatile ligand in coordination chemistry due to the presence of multiple potential donor atoms: the nitrogen and sulfur of the thiazole ring and the oxygen atoms of the ester group. The nitrogen atom, being more basic than the sulfur, is the most common coordination site for metal ions. cdnsciencepub.comresearchgate.net
When a carboxylate group is present at the 4-position of the thiazole ring, it opens up the possibility of chelation. Derivatives of thiazole-4-carboxylic acids frequently act as (N,O)-chelating bidentate ligands. mdpi.com This coordination mode involves the thiazole nitrogen and an oxygen atom from the deprotonated carboxylate group, forming a stable five-membered metallocycle with the metal center. researchgate.net This bidentate chelation enhances the stability of the resulting metal complex.
In the case of this compound, where the carboxylic acid is esterified, coordination primarily occurs through the thiazole nitrogen. However, the carbonyl oxygen of the ester group can also participate in coordination, though it is a weaker Lewis base than a deprotonated carboxylate oxygen. The ligand can therefore act as a monodentate ligand through its nitrogen atom or, less commonly, as a bidentate ligand involving both the nitrogen and the carbonyl oxygen. This versatility allows it to form stable complexes with a wide range of transition metals and lanthanides. researchgate.netmdpi.com
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of thiazole-4-carboxylate derivatives to act as versatile connecting ligands (or "linkers") makes them valuable building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgrsc.org These materials consist of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional networks. mdpi.comnih.gov The structure and properties of the resulting framework are highly dependent on the geometry of the ligand and the coordination preference of the metal ion. rsc.org
Derivatives of thiazole-4-carboxylic acid are frequently utilized in the synthesis of CPs. mdpi.com For example, lanthanide-based CPs have been constructed using thiazole dicarboxylate ligands, where the ligand adopts different coordination modes, including terminal monodentate and (N,O)-chelating bidentate binding. mdpi.com This flexibility in coordination allows for the formation of diverse network architectures, such as 1D chains, 2D layers, or complex 3D frameworks. researchgate.nettandfonline.com
The incorporation of the thiazole moiety into MOFs is of particular interest because it can impart specific functionalities to the material, such as luminescence or catalytic activity. mdpi.comrsc.org The distinct structural features of thiazole-based ligands, with their nitrogen and sulfur heteroatoms, provide multiple coordination sites and can lead to exceptional fluorescence properties. rsc.orgrsc.org By carefully selecting the metal centers and modifying the thiazole ligand, it is possible to fine-tune the porosity, stability, and catalytic activity of the resulting MOFs for applications in gas storage, chemical sensing, and heterogeneous catalysis. rsc.org
Table 2: Examples of Thiazole-Based Coordination Polymers and MOFs
| Metal Ion(s) | Thiazole-Based Ligand | Resulting Structure | Dimensionality |
|---|---|---|---|
| Lanthanides (La, Ce, Nd, etc.) | Thiazolo[5,4-d]thiazole-2,7-dicarboxylate | Coordination Polymer | 2D mdpi.com |
| Iron(III) | 2-Amino-4-methyl-thiazole | Coordination Polymer | Not specified researchgate.net |
| Cadmium(II) | 4-(4-pyridinyl)thiazole-2-thiol | Coordination Polymer | 1D Chain tandfonline.com |
| Zinc(II) | Thiazole-carboxylate derivative | Paddle-wheel dimer-based polymer | Not specified mdpi.com |
Environmental Fate and Metabolism Studies of Thiazole Carboxylates
Aerobic Metabolism in Soil
The degradation of thiazole (B1198619) carboxylates in soil is primarily a biologically mediated process. Under aerobic conditions, soil microorganisms play a significant role in the breakdown of these compounds. Studies on the fungicide thifluzamide (B1681302) have demonstrated that its dissipation in soil is largely dependent on microbial activity. This is evidenced by the significantly prolonged half-life of the compound in sterilized soil compared to non-sterilized soil, indicating that microbial degradation is a key mechanism. nih.gov
The rate of aerobic metabolism can be influenced by soil properties. For instance, soils with higher organic matter content may exhibit enhanced microbial populations and activity, which can lead to a more rapid degradation of the pesticide. researchgate.net This suggests that the persistence of thiazole carboxylates can vary significantly across different agricultural landscapes.
Identification of Metabolites
The metabolic breakdown of thiazole-containing compounds in the environment can lead to the formation of various degradation products. For instance, the degradation of the fungicide bismerthiazol (B1226852) has been shown to produce 2-amino-5-mercapto-1,3,4-thiadiazole. nih.gov In the case of the neonicotinoid insecticide thiamethoxam, which also contains a thiazole ring, a known soil metabolite is clothianidin. nih.gov Another example is thiabendazole, where anaerobic soil metabolism can lead to the formation of benzimidazole, while aerobic metabolism produces 5-hydroxy thiabendazole. epa.gov
For thifluzamide, while specific metabolite identification in soil is not extensively detailed in the provided information, the general degradation pathway for many pesticides involves processes such as hydrolysis, oxidation, and cleavage of chemical bonds. Given the structure of methyl thiazole-4-carboxylate, it is plausible that hydrolysis of the ester group would be a primary degradation step, yielding thiazole-4-carboxylic acid and methanol (B129727). Further degradation of the thiazole ring could then occur.
Half-life Determination in Environmental Matrices
The half-life of a pesticide is a key indicator of its persistence in the environment. For thifluzamide, a structurally related compound to this compound, half-life values in soil have been reported across various studies and conditions. These values can be influenced by factors such as soil type, temperature, and moisture. orst.edu
Field studies on thifluzamide have reported varying half-lives in soil, generally ranging from approximately 4.6 to 20.7 days. researchgate.netnih.gov In some cases, under specific laboratory conditions, a much longer half-life has been noted. herts.ac.uk The dissipation of thifluzamide has been observed to follow first-order kinetics. researchgate.netnih.gov
The following table summarizes the half-life data for thifluzamide in different environmental matrices from various studies.
| Environmental Matrix | Half-life (days) | Location/Conditions | Reference |
| Paddy Soil | 17.92 | Nanjing | researchgate.net |
| Paddy Soil | 20.71 | Xiaoxian | researchgate.net |
| Paddy Soil | 13.92 | Changsha | researchgate.net |
| Maize Field Soil | 4.56 - 15.85 | - | nih.gov |
| Paddy Water | 26.19 | Nanjing | researchgate.net |
| Paddy Water | 15.63 | Xiaoxian | researchgate.net |
| Paddy Water | 9.47 | Changsha | researchgate.net |
| Rice Crop | 14.61 | Nanjing | researchgate.net |
| Rice Crop | 9.10 | Xiaoxian | researchgate.net |
| Rice Crop | 10.08 | Changsha | researchgate.net |
This table presents data for thifluzamide as a proxy for this compound.
Formation of Soil-Bound Residues
A significant process in the environmental fate of many pesticides is the formation of non-extractable residues (NER), also known as bound residues. ecetoc.org These residues are parent compounds or their metabolites that become physically or chemically bound to soil organic matter and mineral components. ecetoc.orgnih.gov The formation of NER can reduce the bioavailability of the pesticide and its metabolites, potentially decreasing their biological activity and mobility in the environment. ecetoc.org
The formation of bound residues is a complex process influenced by the chemical properties of the pesticide and the characteristics of the soil. nih.gov For thiazole-containing compounds, the potential for NER formation exists, which can contribute to the long-term persistence of residues in the soil matrix. The regulatory view on NER is evolving, with discussions on whether they should be considered part of the total toxic residue or as a form of detoxification. ecetoc.orgd-nb.info The process of sequestration into the soil matrix can occur with the parent compound, while subsequent microbial degradation can lead to the incorporation of metabolites into humic substances. nih.gov
Disclaimer: The information presented in this article regarding the environmental fate and metabolism of this compound is largely based on data from studies conducted on the structurally related compound, thifluzamide. Direct research on the environmental behavior of this compound is limited. Therefore, the findings should be interpreted with caution and viewed as an estimation of the potential environmental fate based on a proxy compound.
Future Research Directions and Translational Perspectives
Development of Novel Derivatives with Enhanced Bioactivity and Selectivity
The core strategy for advancing thiazole-based compounds involves the synthesis of new derivatives with superior biological activity and target selectivity. Researchers are actively exploring how modifications to the thiazole (B1198619) ring and its substituents can influence their therapeutic properties.
One area of focus is the development of derivatives with potent antimicrobial activity. For instance, a series of new hydrazide–hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and show promising effects, particularly against Gram-positive bacteria. mdpi.com One derivative, featuring a 5-nitro-2-furoyl moiety, has demonstrated significant bioactivity. mdpi.com Another research direction is targeting metabolic diseases. A novel compound, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," has been shown to improve insulin sensitivity and lipid profiles in diabetic rat models, suggesting its potential for managing type 2 diabetes. nih.gov
Furthermore, derivatives of 2-aminothiazole-4-carboxylate are being investigated for their activity against Mycobacterium tuberculosis. plos.org Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate has shown potent inhibition of the bacteria. plos.org The anticancer potential of thiazole derivatives is also a major area of investigation. Novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their activity against various cancer cell lines. mdpi.com Similarly, new thiazole carboxamide derivatives have been designed as COX inhibitors with potential anticancer applications. nih.gov
The table below summarizes key findings for some of these novel derivatives.
| Compound Class | Target Application | Key Findings |
| Hydrazide–hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | Antimicrobial | A derivative with a 5-nitro-2-furoyl group showed high bioactivity against Gram-positive bacteria. mdpi.com |
| "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" | Antidiabetic | Ameliorated insulin sensitivity and hyperlipidemia in diabetic rats. nih.gov |
| 2-aminothiazole-4-carboxylate derivatives | Antitubercular | Methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated an MIC of 0.06 µg/ml against M. tuberculosis. plos.org |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | Anticancer | A 4-chloro-2-methylphenyl amido substituted thiazole showed the highest activity against tested cancer cell lines. mdpi.com |
| Thiazole carboxamide derivatives | Anticancer / Anti-inflammatory | Compound 2b was the most effective against the COX-1 enzyme, while compound 2a showed the highest selectivity for COX-2. nih.gov |
Elucidation of Undiscovered Mechanisms of Action
A critical aspect of future research is to unravel the precise molecular mechanisms by which methyl thiazole-4-carboxylate derivatives exert their biological effects. While some mechanisms have been proposed, a deeper understanding is necessary for rational drug design and identifying potential off-target effects.
For antitubercular derivatives, one proposed mechanism is the inhibition of β-Ketoacyl-ACP Synthase (mtFabH), an essential enzyme in the mycobacterial fatty acid synthesis pathway. plos.org Modeling studies of 2-aminothiazole-4-carboxylate analogues with mtFabH have provided insights into the key hydrogen-bonding interactions that may contribute to their inhibitory activity. plos.org
In the context of metabolic diseases, the antidiabetic effects of "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" are thought to be linked to its ability to modulate inflammatory and oxidative stress markers. nih.gov The compound was observed to attenuate oxidative stress by increasing levels of glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD) while lowering malondialdehyde (MDA) levels. nih.gov
For anticancer applications, some thiazole carboxamide derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in tumors. nih.gov Molecular docking studies have been employed to understand the binding patterns of these derivatives within the active sites of COX-1 and COX-2 isozymes. nih.gov
Clinical Translation Potential of Promising Candidates
The ultimate goal of this research is to translate promising this compound derivatives into clinically effective therapies. Several preclinical studies have demonstrated the potential of these compounds in various disease models.
The antidiabetic compound "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" has shown significant efficacy in a neonatal rat model of non-insulin-dependent diabetes mellitus (NIDDM) induced by streptozotocin. nih.gov Administration of this compound for four weeks reversed hyperglycemia, hyperinsulinemia, and dyslipidemia. nih.gov Another thiazole derivative, 2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC), has also been reported to be effective in reducing blood glucose levels in a similar model. mdpi.com
In the field of infectious diseases, methyl 2-amino-5-benzylthiazole-4-carboxylate has emerged as a promising antitubercular agent, with a minimum inhibitory concentration (MIC) more potent than the first-line drug isoniazid. plos.org Importantly, this compound did not show cytotoxicity against human fibroblast cells at high concentrations, indicating a favorable preliminary safety profile. plos.org
Exploration of Additional Therapeutic Applications
The versatility of the thiazole scaffold suggests that its derivatives may have therapeutic applications beyond their currently explored uses. The broad biological activity of thiazole-containing compounds encourages further investigation into new therapeutic areas.
Thiazole derivatives have been reported to possess a wide range of biological effects, including:
Antifungal and Antiviral Activity : Preliminary bioassays have indicated that some 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibit good fungicidal activity. researchgate.net Several compounds also showed good activity against the Tobacco Mosaic Virus (TMV). researchgate.net
Anti-inflammatory Activity : The role of thiazole derivatives as COX inhibitors highlights their potential as anti-inflammatory agents. nih.gov Substituted thiazole compounds have been generally noted for their anti-inflammatory effects. mdpi.com
Anticonvulsant Activity : Thiazole-bearing analogues have been evaluated for their anticonvulsant effects in various experimental models. mdpi.com
Adenosine A1-Receptor Antagonism : Thiazole compounds have been investigated as potent ligands for adenosine receptors, which could be beneficial in conditions like cognitive impairments. mdpi.com
This diverse bioactivity profile underscores the potential for developing this compound derivatives for a wide spectrum of diseases.
Sustainable and Scalable Synthetic Methods for Industrial Production
For any promising therapeutic candidate to be viable, the development of sustainable, cost-effective, and scalable synthetic methods is crucial. Current research often employs multi-step synthesis protocols that may be suitable for laboratory-scale production but would require optimization for industrial manufacturing.
Several synthetic strategies have been reported for various thiazole derivatives. For example, new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide were synthesized through a condensation reaction with appropriate aldehydes, achieving yields between 57% and 98%. mdpi.com The synthesis of 2-aminothiazole-4-carboxylate derivatives has also been described, involving procedures for hydrolysis and the creation of bromoacetamido derivatives. plos.org
Q & A
How can researchers optimize synthetic routes for methyl thiazole-4-carboxylate derivatives?
Methodological Answer:
Synthetic optimization often involves iterative adjustments to reaction conditions. For example:
- Cyclocondensation : Use ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form pyrazole intermediates, followed by hydrolysis (basic or acidic) to yield carboxylate derivatives .
- Thiazole Ring Formation : Employ Hantzsch thiazole synthesis by reacting α-halo ketones with thioureas. Adjust solvents (e.g., ethanol or DCM) and catalysts (e.g., TFA) to improve yields .
- Post-Functionalization : Introduce substituents via nucleophilic substitution (e.g., bromination at the 5-position) or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Data Consideration : Monitor reaction progress via TLC or HPLC. Typical yields range from 60% to 75% under optimized conditions .
What advanced analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular formulas (e.g., [M+H]+ for CHNOS: calcd. 252.0694, observed 252.0711) .
- X-Ray Crystallography : Resolve ambiguous structures using SHELXL for refinement, particularly for derivatives with stereochemical complexity .
How should researchers address contradictions in reported biological activities of thiazole derivatives?
Methodological Answer:
- Reproducibility Checks : Validate assays (e.g., antimicrobial IC) under standardized conditions (pH, temperature, cell lines).
- SAR Analysis : Compare substituent effects. For instance, electron-withdrawing groups (e.g., NO) at the 4-position enhance AhR binding affinity, while bulky groups reduce solubility .
- Computational Modeling : Use DFT or molecular docking to predict binding modes (e.g., ITE’s interaction with AhR’s PAS-B domain ).
Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay protocols .
What strategies are used to establish structure-activity relationships (SAR) for this compound analogs?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with modified:
- Biological Profiling : Test analogs in dose-response assays (e.g., IC for cytotoxicity against HepG2 cells ).
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity .
How can computational methods enhance the design of this compound-based therapeutics?
Methodological Answer:
- Docking Studies : Predict binding to targets like AhR using AutoDock Vina. For ITE derivatives, prioritize compounds with hydrogen bonds to Tyr and π-π stacking with Phe .
- QSAR Models : Develop regression models correlating electronic descriptors (e.g., HOMO-LUMO gap) with antiviral activity .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify high-affinity candidates .
What experimental approaches evaluate the stability of this compound derivatives?
Methodological Answer:
- Forced Degradation : Expose compounds to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC .
- Storage Stability : Store derivatives under nitrogen at 2–8°C to prevent oxidation of thiazole rings .
- Kinetic Studies : Determine half-life (t) in PBS or plasma using LC-MS .
How can green chemistry principles be applied to the synthesis of this compound derivatives?
Methodological Answer:
- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
- Catalyst Optimization : Use recyclable catalysts (e.g., immobilized lipases) for esterification steps .
- Waste Minimization : Employ one-pot multicomponent reactions to reduce intermediate isolation .
What crystallographic techniques resolve structural ambiguities in thiazole derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
